N-(1,5-dimethylpyrazol-3-yl)-N'-pentyl-N'-propan-2-yloxamide
Description
N-(1,5-dimethylpyrazol-3-yl)-N’-pentyl-N’-propan-2-yloxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a pyrazole ring substituted with dimethyl, pentyl, and propan-2-yloxamide groups.
Properties
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-N'-pentyl-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-6-7-8-9-19(11(2)3)15(21)14(20)16-13-10-12(4)18(5)17-13/h10-11H,6-9H2,1-5H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPKLHAYMGBYAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C(C)C)C(=O)C(=O)NC1=NN(C(=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,5-dimethylpyrazol-3-yl)-N’-pentyl-N’-propan-2-yloxamide typically involves the reaction of 1,5-dimethylpyrazole with appropriate alkylating agents and amides. One common synthetic route includes the alkylation of 1,5-dimethylpyrazole with pentyl bromide, followed by the reaction with propan-2-yloxamide under suitable conditions. The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(1,5-dimethylpyrazol-3-yl)-N’-pentyl-N’-propan-2-yloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(1,5-dimethylpyrazol-3-yl)-N’-pentyl-N’-propan-2-yloxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
N-(1,5-dimethylpyrazol-3-yl)-N’-pentyl-N’-propan-2-yloxamide can be compared with other similar pyrazole derivatives, such as:
N-(1,5-dimethylpyrazol-3-yl)-N’-butyl-N’-propan-2-yloxamide: Similar structure but with a butyl group instead of a pentyl group.
N-(1,5-dimethylpyrazol-3-yl)-N’-hexyl-N’-propan-2-yloxamide: Similar structure but with a hexyl group instead of a pentyl group.
N-(1,5-dimethylpyrazol-3-yl)-N’-ethyl-N’-propan-2-yloxamide: Similar structure but with an ethyl group instead of a pentyl group.
The uniqueness of N-(1,5-dimethylpyrazol-3-yl)-N’-pentyl-N’-propan-2-yloxamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
